molecular formula C6H6NaO4S B147022 Sodium 4-hydroxybenzenesulfonate CAS No. 825-90-1

Sodium 4-hydroxybenzenesulfonate

Cat. No.: B147022
CAS No.: 825-90-1
M. Wt: 197.17 g/mol
InChI Key: ULUPAWKAWBVCAI-UHFFFAOYSA-N
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Description

Sodium 4-hydroxybenzenesulfonate, also known as phenol-4-sulfonic acid sodium salt dihydrate, is an organic compound with the molecular formula C6H5NaO4S·2H2O. It is a white crystalline solid that is soluble in water and slightly soluble in methanol. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same basic steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired substitution.

Major Products:

Scientific Research Applications

Sodium 4-hydroxybenzenesulfonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Sodium 4-hydroxybenzenesulfonate can be compared with other similar compounds such as:

    Sodium dodecylbenzenesulfonate: Used as a surfactant and detergent.

    Sodium p-nitrophenolate dihydrate: Known for its nonlinear optical properties.

    Sodium sulfanilate dihydrate: Utilized in the study of nonlinear optical applications.

Uniqueness: What sets this compound apart is its combination of hydroxyl and sulfonate groups, which confer unique reactivity and solubility properties, making it versatile for various applications .

Properties

CAS No.

825-90-1

Molecular Formula

C6H6NaO4S

Molecular Weight

197.17 g/mol

IUPAC Name

sodium;4-hydroxybenzenesulfonate

InChI

InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);

InChI Key

ULUPAWKAWBVCAI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.[Na]

825-90-1
28469-73-0

physical_description

DryPowde

Pictograms

Irritant

Related CAS

28469-73-0

Synonyms

Sodium 4-Hydroxybenzenesulfonate;  Sodium p-Hydroxybenzenesulfonate;  Sodium p-Hydroxyphenylsulfonate;  Sodium p-Phenolsulfonate;  p-Hydroxybenzenesulfonic Acid Monosodium Salt;  p-Hydroxybenzenesulfonic Acid Sodium Salt;  p-Phenolsulfonic Acid Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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